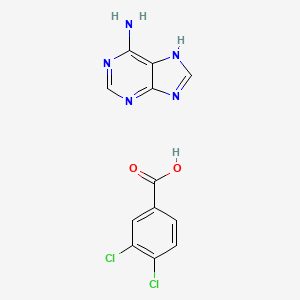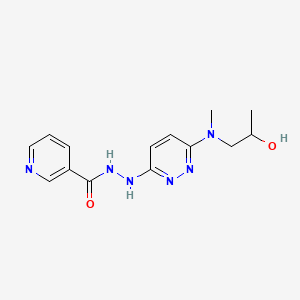
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is a compound that belongs to the class of hydrazides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide typically involves the reaction of nicotinic acid hydrazide with 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antihypertensive effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide involves its interaction with specific molecular targets in the body. It is believed to exert its antihypertensive effects by acting as a peripheral vasodilator, which helps to relax blood vessels and reduce blood pressure . The exact molecular pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid hydrazide: A precursor in the synthesis of the compound.
Isonicotinic acid hydrazide: Another hydrazide derivative with similar properties.
Pyridazinyl hydrazides: A class of compounds with related structures and potential biological activities.
Uniqueness
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is unique due to its specific structure, which combines the properties of nicotinic acid and pyridazinyl hydrazides. This unique structure contributes to its potential as an antihypertensive agent and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
65919-96-2 |
|---|---|
Molekularformel |
C14H18N6O2 |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
N'-[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H18N6O2/c1-10(21)9-20(2)13-6-5-12(16-18-13)17-19-14(22)11-4-3-7-15-8-11/h3-8,10,21H,9H2,1-2H3,(H,16,17)(H,19,22) |
InChI-Schlüssel |
KINVQBONDSECSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C1=NN=C(C=C1)NNC(=O)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


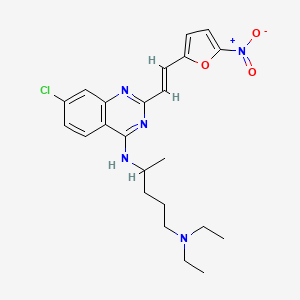
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
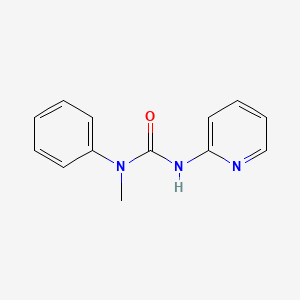
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
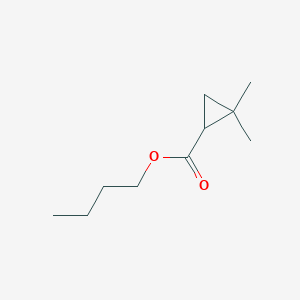
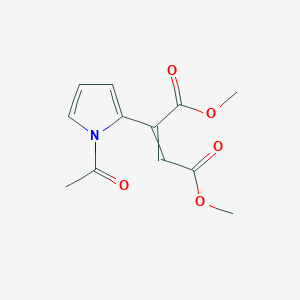
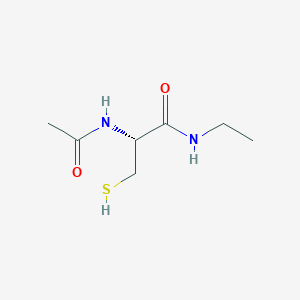


![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
